Ethyl 3-(2,4-dinitrophenyl)propanoate
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Overview
Description
Ethyl 3-(2,4-dinitrophenyl)propanoate is an organic compound with the molecular formula C11H12N2O6 It is characterized by the presence of an ethyl ester group attached to a propanoate chain, which is further substituted with a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,4-dinitrophenyl)propanoate typically involves the esterification of 3-(2,4-dinitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dinitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of ethyl 3-(2,4-diaminophenyl)propanoate.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4-dinitrophenyl)propanoic acid.
Reduction: Formation of ethyl 3-(2,4-diaminophenyl)propanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,4-dinitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(2,4-dinitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups on the phenyl ring can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The ester group can undergo hydrolysis, releasing the active 3-(2,4-dinitrophenyl)propanoic acid, which can further interact with cellular components.
Comparison with Similar Compounds
Ethyl 3-(2,4-dinitrophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(2,4-diaminophenyl)propanoate: Differing by the presence of amino groups instead of nitro groups, leading to different reactivity and applications.
Ethyl 3-(2,4-dinitrophenyl)butanoate: Differing by an additional carbon in the alkyl chain, affecting its physical and chemical properties.
Ethyl 3-(2,4-dinitrophenyl)acetate:
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 3-(2,4-dinitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-2-19-11(14)6-4-8-3-5-9(12(15)16)7-10(8)13(17)18/h3,5,7H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOISAKQKBYKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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